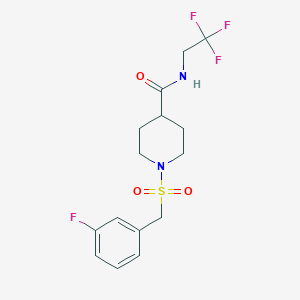
1-((3-fluorobenzyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its functional groups and stereochemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
New Fluoro Intermediates for Herbicidal Sulfonylureas
Research has explored the synthesis of new fluoro intermediates for herbicidal sulfonylureas, highlighting their selectivity and efficacy in agricultural applications. These intermediates have been shown to be selective post-emergence herbicides in crops like cotton and wheat, attributing their selectivity to specific metabolization processes and the combination with lipophilic difluoromethyl-benzenesulfonamide moieties (Hamprecht et al., 1999).
Stereoselective Preparation of Fluoro Carboxylic Acid Derivatives
The stereoselective preparation of fluoro carboxylic acid derivatives from various amino acids has been described, showcasing their incorporation into cyclic β-peptides and other structures. This research underscores the significance of fluoro derivatives in developing novel structures with potential biomedical applications (Yoshinari et al., 2011).
Aromatic Polyamides Based on Ether-sulfone-dicarboxylic Acids
Studies on the preparation and characterization of aromatic polyamides using ether-sulfone-dicarboxylic acids have revealed materials with high thermal stability and distinct glass transition temperatures. These polyamides are soluble in polar solvents and could be used to make transparent films, indicating their potential in materials science and engineering (Hsiao & Huang, 1997).
Soluble Fluorinated Polyamides with Pyridine and Sulfone Moieties
The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been reported. These polyamides exhibit high glass transition temperatures and thermal stability, alongside low dielectric constants and moisture absorption. Such properties suggest their application in the electronics industry for creating materials with specific dielectric properties (Liu et al., 2013).
Synthesis and Biological Evaluation of Triazole Derivatives
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating moderate to good activities against various bacterial and fungal strains. This research indicates the potential of such compounds in developing new antimicrobial agents (Jadhav et al., 2017).
Safety And Hazards
This involves understanding the compound’s safety profile, including its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves considering potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. It’s important to note that handling chemicals should always be done following appropriate safety protocols.
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methylsulfonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F4N2O3S/c16-13-3-1-2-11(8-13)9-25(23,24)21-6-4-12(5-7-21)14(22)20-10-15(17,18)19/h1-3,8,12H,4-7,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUCXXTWJKRCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)S(=O)(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-fluorobenzyl)sulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

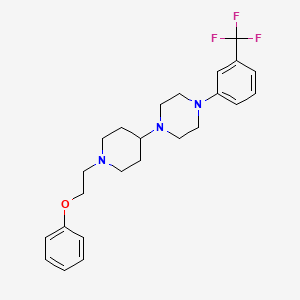
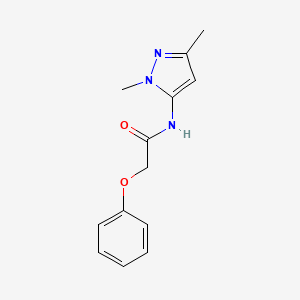
![ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate](/img/structure/B2576856.png)
![N-[t-Butoxycarbonyl]-l-cystine methyl ester](/img/structure/B2576859.png)
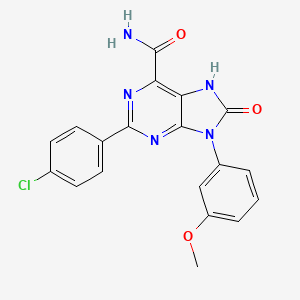
![N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine](/img/structure/B2576861.png)
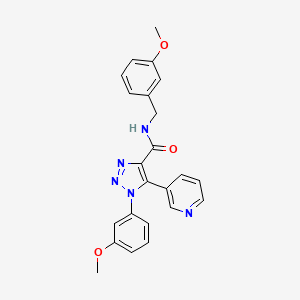
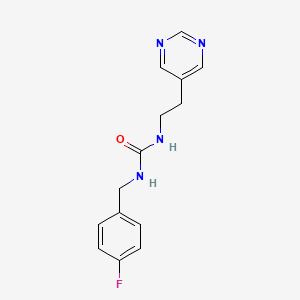
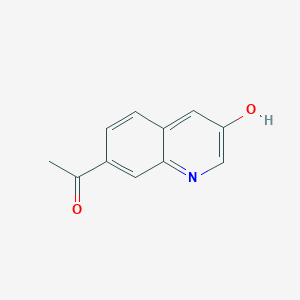
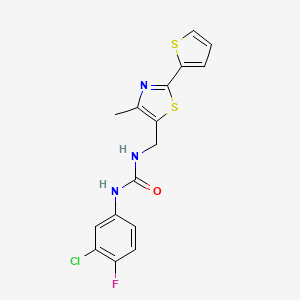
![1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576870.png)
![7-Tert-butyl-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2576874.png)
![tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/no-structure.png)
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2576876.png)